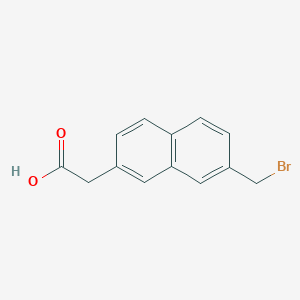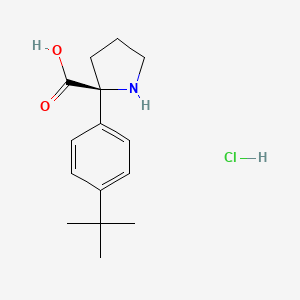
7-Quinazolinamine, 2-methyl-N-(2-methylpropyl)-4-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with pyrrolidine in the presence of a suitable base such as potassium carbonate.
Alkylation: The isobutyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
科学的研究の応用
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being researched for its effectiveness against various bacterial and fungal strains.
Pharmacology: It is investigated for its potential as a therapeutic agent in treating inflammatory diseases and neurological disorders.
作用機序
The mechanism of action of N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
N-Isobutyl-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties compared to other quinazoline derivatives.
特性
CAS番号 |
646450-80-8 |
|---|---|
分子式 |
C17H24N4 |
分子量 |
284.4 g/mol |
IUPAC名 |
2-methyl-N-(2-methylpropyl)-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C17H24N4/c1-12(2)11-18-14-6-7-15-16(10-14)19-13(3)20-17(15)21-8-4-5-9-21/h6-7,10,12,18H,4-5,8-9,11H2,1-3H3 |
InChIキー |
MVSFQACIHFWJGN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)NCC(C)C)C(=N1)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)





![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)





![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)
